5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Description
5-(4-Methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a triazole-based heterocyclic compound characterized by two aromatic substituents: a 4-methoxyphenyl group at position 5 and a 4-methylphenyl group at position 2. Its synthesis involves reacting a potassium salt of the precursor triazole with p-toluidine in dimethylformamide (DMF), yielding a crude product that is crystallized from ethanol (65% yield, m.p. 190°C) . Structural characterization employs IR spectroscopy, 1H/13C NMR, and elemental analysis . The compound’s thiol (-SH) group and aromatic substituents make it a versatile scaffold for derivatization, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-11-3-7-13(8-4-11)19-15(17-18-16(19)21)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCGKIDMJUFUJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00972238 | |
| Record name | 5-(4-Methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00972238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24810049 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5679-72-1 | |
| Record name | 5-(4-Methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00972238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This particular compound exhibits potential as an antimicrobial, antifungal, and anticancer agent. The biological activity of triazole derivatives is often linked to their ability to interact with various biological targets, making them valuable in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C16H15N3OS. The compound features a triazole ring substituted with methoxy and methyl phenyl groups, contributing to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H15N3OS |
| Molecular Weight | 297.37 g/mol |
| CAS Number | 384375-57-9 |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate hydrazines with carbon disulfide followed by cyclization under alkaline conditions. Various methods have been reported in the literature for synthesizing similar triazole derivatives with modifications to enhance yield and purity .
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of triazole derivatives. The synthesized compound demonstrated significant activity against various bacterial strains, including Escherichia coli , Staphylococcus aureus , and Pseudomonas aeruginosa , with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 μg/mL .
Table: Antimicrobial Activity of this compound
| Microorganism | MIC (μg/mL) |
|---|---|
| Escherichia coli | 31.25 - 62.5 |
| Staphylococcus aureus | 31.25 - 62.5 |
| Pseudomonas aeruginosa | 31.25 - 62.5 |
| Candida albicans | 62.5 - 125 |
The presence of the thiol group enhances the compound's reactivity and potential interaction with microbial enzymes, thereby contributing to its antimicrobial efficacy .
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity against Candida albicans , indicating its potential use in treating fungal infections . The antifungal mechanism is believed to be similar to its antibacterial action, where the thiol group plays a crucial role in disrupting cellular processes.
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. In vitro assays have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines such as melanoma and breast cancer . The mechanism involves induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways related to cancer cell survival.
Table: Cytotoxicity of Triazole Derivatives
| Cell Line | IC50 (μM) |
|---|---|
| Human melanoma (IGR39) | Not specified |
| Triple-negative breast cancer (MDA-MB-231) | Not specified |
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is significantly influenced by their structural features. Modifications at different positions on the triazole ring or substituents on the phenyl groups can lead to variations in potency and selectivity against different biological targets . For instance, the introduction of electron-withdrawing or electron-donating groups can enhance or diminish activity.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors through methods such as S-alkylation or cyclization reactions. Characterization techniques like NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and elemental analysis are employed to confirm the structure and purity of the synthesized compound.
Table 1: Characterization Data
| Technique | Observations |
|---|---|
| NMR | Chemical shifts indicative of triazole and thiol groups |
| FTIR | Peaks corresponding to C=S and N-H stretching vibrations |
| Elemental Analysis | Confirmed empirical formula C18H20N4OS |
Antimicrobial Activity
One of the prominent applications of this compound is its antimicrobial properties. Research has demonstrated that derivatives of triazole-3-thiols exhibit significant activity against various bacterial strains and fungi. The mechanism of action is believed to involve interference with microbial cell wall synthesis or function.
Case Study : A study evaluated the antimicrobial efficacy of several triazole derivatives, including this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MIC) as low as 10 µg/mL.
Table 2: Antimicrobial Activity Results
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 12 µg/mL |
| B | S. aureus | 10 µg/mL |
| C | Candida albicans | 15 µg/mL |
Anticancer Potential
Triazole compounds have been investigated for their potential anticancer properties. The presence of sulfur in the triazole ring enhances their ability to interact with biological targets involved in cancer cell proliferation.
Research Findings : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways.
Material Science Applications
Beyond biological applications, this compound has potential uses in material science, particularly in the development of sensors and catalysts due to its unique electronic properties.
Case Study: Sensor Development
Researchers have explored the use of triazole derivatives in developing chemical sensors for detecting heavy metals. The compound's ability to form complexes with metal ions enhances its sensitivity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Triazole Derivatives
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : Derivatives with 4-nitrophenyl (electron-withdrawing) substituents (e.g., ) exhibit distinct reactivity compared to the target compound’s 4-methoxyphenyl (electron-donating) group, influencing their applications in coordination chemistry.
Antimicrobial and Antifungal Activities:
- The target compound’s analog, 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol , demonstrates antifungal and antibiotic activity , attributed to the phenyl group’s hydrophobicity and thiol-mediated enzyme inhibition .
- Derivatives like 6l (4-(trifluoromethyl)benzohydrazide analog) and 6m (thiophene-containing) show 93% and 92% yields , respectively, with enhanced antimicrobial potency due to fluorinated and heteroaromatic substituents .
Corrosion Inhibition:
- 5-[4-(Methylthio)benzyl]-4H-1,2,4-triazole-3-thiol (TRD) outperforms hydrazide analogs in inhibiting zinc corrosion in acidic media, highlighting the role of thioether groups in adsorption efficiency .
Physicochemical Properties
- Solubility: The furan-2-yl analog () exhibits better solubility in DMSO and methanol than the target compound, likely due to the polar furan ring.
- Melting Points : Higher melting points in fluorinated derivatives (e.g., 198–200°C for 6s ()) suggest improved crystallinity compared to the target (190°C).
Derivatization Potential
- Schiff Base Formation: The target compound’s thiol group allows condensation with aldehydes (e.g., 4-phenoxybenzaldehyde in ), forming stable ligands for metal coordination.
- S-Alkylation : Using cesium carbonate, analogs like 2-((4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethan-1-one are synthesized for pharmacological studies .
Q & A
Basic: How can the synthesis of 5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol be optimized for higher yield and purity?
Methodological Answer:
The synthesis typically involves cyclization of thiosemicarbazide intermediates under basic conditions. To optimize yield and purity:
- Use S-alkylation reactions with iodobutane or bromo-ethanone derivatives to functionalize the triazole-thiol core .
- Employ reflux in basic media (e.g., NaOH/ethanol) for cyclization, ensuring stoichiometric control of reagents to minimize side products .
- Purify via silica gel column chromatography (e.g., hexane:ethyl acetate gradients) to isolate the target compound, achieving yields up to 79% .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
A multi-technique approach is essential:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy protons at δ 3.8–3.9 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- IR Spectroscopy : Identify thiol (-SH) stretches near 2550 cm⁻¹ and triazole ring vibrations at 1600–1500 cm⁻¹ .
- HR-MS : Verify molecular ion peaks (e.g., [M+H⁺] at m/z 326.0921 for C₁₇H₁₆N₃O₂S) .
Advanced: How can molecular docking studies predict the compound’s interaction with biological targets like M. bovis or SARS-CoV-2 helicase?
Methodological Answer:
- Target Selection : Use protein databases (e.g., PDB) to select targets (e.g., M. bovis enzymes or 5WWP helicase) .
- Docking Software : Perform AutoDock Vina simulations with 30 conformations per ligand, prioritizing low binding energy (ΔG ≤ -7.5 kcal/mol) and hydrogen bonding with active-site residues (e.g., Asn516 in 5WWP) .
- Validation : Compare docking poses with known inhibitors (e.g., remdesivir analogs) to assess competitive binding .
Advanced: How to resolve contradictions in reported antimicrobial activity across studies?
Methodological Answer:
- Variable Analysis : Control for factors like bacterial strain (e.g., M. bovis vs. E. coli), pH (6.5 vs. 7.1), and compound concentration (0.1–1.0%) .
- Dose-Response Curves : Generate IC₅₀ values under standardized conditions (37°C, 72-hour incubation) to quantify potency disparities .
- Structural Comparisons : Correlate activity with substituent effects (e.g., electron-withdrawing groups on phenyl rings enhance potency) .
Advanced: What strategies enhance bioactivity via S-alkylated or Mannich base derivatives?
Methodological Answer:
- S-Alkylation : React the thiol group with 1-iodobutane or bromo-ethanone derivatives to improve lipophilicity and membrane permeability .
- Mannich Bases : Introduce aminomethyl groups (e.g., morpholine or piperazine) via formaldehyde/amine condensation, enhancing solubility and target affinity .
- Bioactivity Screening : Prioritize derivatives with <10 µM IC₅₀ in cytotoxicity assays (e.g., MCF-7 cells) .
Basic: What in vitro protocols evaluate antimicrobial activity?
Methodological Answer:
- Broth Microdilution : Test compound dilutions (0.1–100 µg/mL) in nutrient media (e.g., egg-based for M. bovis) with 72-hour incubation at 37°C .
- Agar Diffusion : Measure inhibition zones (≥15 mm indicates activity) against Gram-positive/negative panels .
- Positive Controls : Compare with standard antibiotics (e.g., ciprofloxacin) to validate assay sensitivity .
Advanced: How to assess acute toxicity of triazole-thiol derivatives in vivo?
Methodological Answer:
- Rodent Models : Administer compounds orally (50–500 mg/kg) to mice, monitoring mortality, organ weight, and histopathology over 14 days .
- LD₅₀ Calculation : Use probit analysis to determine median lethal doses, prioritizing derivatives with LD₅₀ > 500 mg/kg for further study .
- Biomarker Analysis : Measure serum ALT/AST levels to assess hepatotoxicity .
Advanced: How to perform ADME analysis for pharmacokinetic profiling?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
